molecular formula C13H13N3 B14701251 {[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile CAS No. 24128-22-1

{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile

Cat. No.: B14701251
CAS No.: 24128-22-1
M. Wt: 211.26 g/mol
InChI Key: NVTNJOHXTWZTPW-UHFFFAOYSA-N
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Description

{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile is an organic compound with a complex structure that includes an ethyl group, a 3-methylphenyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile typically involves the reaction of ethyl cyanoacetate with 3-methylphenylamine under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product. Common bases used in this reaction include triethylamine and sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free methods or the use of green solvents may be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of {[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

24128-22-1

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(N-ethyl-3-methylanilino)methylidene]propanedinitrile

InChI

InChI=1S/C13H13N3/c1-3-16(10-12(8-14)9-15)13-6-4-5-11(2)7-13/h4-7,10H,3H2,1-2H3

InChI Key

NVTNJOHXTWZTPW-UHFFFAOYSA-N

Canonical SMILES

CCN(C=C(C#N)C#N)C1=CC=CC(=C1)C

Origin of Product

United States

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